4-(Bromomethyl)-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNEDBXRIWMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(Trifluoromethyl)pyridine
- The bromination is typically conducted using N-bromosuccinimide (NBS) as the brominating agent.
- A radical initiator such as azobisisobutyronitrile (AIBN) is employed to generate bromine radicals.
- The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform.
- Reflux conditions are maintained to facilitate the radical bromination of the methyl group adjacent to the pyridine ring.
2.2 Reaction Conditions and Mechanism
- The radical bromination proceeds via homolytic cleavage of NBS to generate bromine radicals.
- These radicals abstract a hydrogen atom from the methyl group attached to the pyridine ring, forming a benzylic radical intermediate.
- The benzylic radical then reacts with bromine to yield the bromomethyl product.
- The trifluoromethyl group at the 3-position remains intact due to its electron-withdrawing nature and steric effects that prevent substitution at that site.
- Industrial production scales up this process with optimizations for yield and purity.
- Continuous flow reactors are often used to improve control over reaction parameters and scalability.
- Purification is achieved through recrystallization or chromatographic techniques to ensure product quality.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group in 3-(trifluoromethyl)pyridine is introduced prior to bromination. Several methods are used industrially and in research:
3.1 Chlorination/Fluorination of Picolines
- Starting from 3-picoline, chlorination followed by fluorination produces 3-(trifluoromethyl)pyridine.
- Vapor-phase chlorination and fluorination with catalysts such as iron fluoride are common.
- Reaction temperatures range from 320°C to 450°C depending on the substrate and desired product distribution.
3.2 Direct Trifluoromethylation
- Direct introduction of trifluoromethyl groups using trifluoromethyl copper species can substitute halogenated pyridines.
- This method is less common industrially but useful for specific derivatives.
Data Tables on Reaction Yields and Conditions
| Substrate | Reaction Temp. (°C) | Bromination Agent | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-(Trifluoromethyl)pyridine | Reflux (~60-80°C) | NBS + AIBN | CCl4 or CHCl3 | 70-85 | Radical bromination of methyl |
| Industrial Chlorination/Fluorination of 3-Picoline | CFB Phase Temp. (°C) | Empty Phase Temp. (°C) | Product Type | Yield (GC PA%) |
|---|---|---|---|---|
| 3-Picoline | 335 | 320 | 3-(Trifluoromethyl)pyridine (TF) | 86.4 |
| 380 | 380 | Chloro(trifluoromethyl)pyridine (CTF) | 64.1 | |
| Dichloro(trifluoromethyl)pyridine (DCTF) | 19.1 |
Research Findings and Analysis
- The trifluoromethyl group is a strongly electron-withdrawing substituent, influencing the reactivity of the pyridine ring and facilitating selective bromination at the methyl position.
- Radical bromination using NBS is preferred due to its mild conditions and selectivity.
- Industrial methods focus on optimizing the trifluoromethyl introduction via chlorination/fluorination of picolines, which provides a scalable route to the trifluoromethylpyridine core.
- Continuous flow reactors and catalyst fluidized-bed reactors enhance efficiency and product purity.
- The combination of these methods enables the production of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine at commercial scales with high yield and reproducibility.
Summary of Preparation Methods
| Step | Method/Agent | Conditions | Outcome/Notes |
|---|---|---|---|
| Introduction of trifluoromethyl group | Chlorination/fluorination of 3-picoline | Vapor-phase, 320-450°C, iron fluoride catalyst | Formation of 3-(trifluoromethyl)pyridine |
| Bromination of methyl group | NBS + AIBN | Reflux in CCl4 or CHCl3 | Selective bromination to this compound |
| Purification | Recrystallization/Chromatography | Standard industrial methods | High purity product |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes facile nucleophilic substitution due to its electrophilic nature. Key reactions include:
Reagents and Conditions
| Nucleophile | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF | 60°C | 4-Azidomethyl-3-(trifluoromethyl)pyridine | 85–92 |
| Primary amines (R-NH₂) | THF | 25°C | 4-(Aminomethyl)-3-(trifluoromethyl)pyridine derivatives | 78–88 |
| Potassium thiocyanate (KSCN) | Acetonitrile | Reflux | 4-Thiocyanatomethyl-3-(trifluoromethyl)pyridine | 70–75 |
Mechanistic Insight :
-
The trifluoromethyl group enhances the electrophilicity of the adjacent bromomethyl carbon via inductive effects.
-
Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SN2 pathways .
Oxidation Reactions
Controlled oxidation transforms the bromomethyl group into functionalized derivatives:
Oxidizing Agents and Outcomes
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT | 4-Formyl-3-(trifluoromethyl)pyridine | Precursor for Schiff base ligands |
| KMnO₄ (aq. H₂SO₄) | 0–5°C | 4-Carboxy-3-(trifluoromethyl)pyridine | Pharmaceutical intermediates |
Industrial Relevance :
Reduction Reactions
Selective reduction protocols modify the bromomethyl group while preserving the pyridine ring:
Reduction Pathways
| Reducing Agent | Solvent | Product | Selectivity Notes |
|---|---|---|---|
| LiAlH₄ | Et₂O | 4-Methyl-3-(trifluoromethyl)pyridine | Full reduction to methyl group |
| Pd/C (H₂ gas) | Ethanol | 4-Methyl-3-(trifluoromethyl)pyridine | Chemoselective for C-Br bond |
Key Data :
Cross-Coupling and Cyclocondensation
The compound participates in palladium-catalyzed cross-coupling and heterocycle formation:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Benzyl-3-(trifluoromethyl)pyridine | 82 |
| Vinylboronic acid | PdCl₂(dppf) | 4-Allyl-3-(trifluoromethyl)pyridine | 75 |
Cyclocondensation Example :
-
Reaction with ethylenediamine yields imidazo[1,2-a]pyridine derivatives, precursors to insecticides like fluazaindolizine .
Industrial-Scale Reaction Optimization
Vapor-Phase Fluorination
| Parameter | Value | Outcome |
|---|---|---|
| Temperature | 320–380°C | Maximizes trifluoromethyl retention |
| Catalyst | Cr₂O₃/Al₂O₃ | Enhances bromine displacement efficiency |
Key Finding :
Stability and Side Reactions
Competing Pathways :
Scientific Research Applications
Agrochemical Applications
The trifluoromethylpyridine moiety is widely recognized for its role in developing agrochemicals. Compounds containing this structure are often utilized as herbicides and insecticides due to their efficacy in pest control. The first commercially successful derivative was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals that incorporate trifluoromethylpyridine structures .
Key Agrochemical Products:
- Fluazifop-butyl : An herbicide used for controlling grass weeds.
- Recent Developments : Ongoing research is focused on synthesizing new derivatives that enhance crop protection while minimizing environmental impact.
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine are being explored for their potential therapeutic applications. The unique physicochemical properties of fluorinated compounds often lead to improved bioavailability and metabolic stability.
Notable Pharmaceutical Uses:
- Antibacterial Agents : Research has shown that pyridine derivatives can exhibit significant antibacterial activity against strains such as Escherichia coli and methicillin-resistant Staphylococcus aureus .
- Cancer Treatment : Some derivatives have demonstrated cytotoxic properties, indicating potential as anti-tumor agents .
Synthetic Chemistry
The compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules.
Synthetic Routes:
- Palladium-Catalyzed Reactions : Techniques such as Suzuki cross-coupling have been employed to synthesize novel pyridine derivatives effectively .
- Key Intermediates : It is utilized in synthesizing other biologically active compounds, including those aimed at inhibiting specific enzymes involved in disease pathways .
Case Study 1: Development of Antibacterial Agents
A study highlighted the synthesis of several pyridine derivatives, including those based on this compound. These compounds exhibited varying degrees of antibacterial activity, with some showing over 90% inhibition against pathogenic bacteria. This research underscores the potential of these derivatives in developing new antibiotics .
Case Study 2: Agrochemical Innovations
Another investigation focused on the application of trifluoromethylpyridine derivatives in agricultural settings. The study documented the effectiveness of these compounds as insecticides, demonstrating their capability to protect crops from specific pests while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine largely depends on its chemical reactivity and the nature of its interactions with biological targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially affecting its pharmacokinetic properties and interactions with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
4-(Bromomethyl)-2-chloro-3-fluoropyridine (C6H4BrClFN, MW: 224.46 g/mol)
- Substituents : Bromomethyl (4-position), chloro (2-position), fluoro (3-position).
- Key Differences : The chloro and fluoro groups introduce additional electron-withdrawing effects (-I), lowering the pKa compared to the target compound. The absence of a trifluoromethyl group reduces lipophilicity but increases polarity. This compound is often used in halogen exchange reactions or as a precursor for fluorinated APIs .
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
- Substituents : Bromomethyl (3-position), methoxy (2-position), trifluoromethyl (5-position).
2,6-Bis(bromomethyl)pyridine
- Substituents : Bromomethyl groups at 2- and 6-positions.
- Key Differences : The dual bromomethyl groups significantly lower the pKa (increased acidity) due to strong -I effects. This compound is highly reactive in alkylation reactions but lacks the trifluoromethyl group’s metabolic stability enhancement .
Acidity and pKa Trends
Electron-withdrawing groups (e.g., -CF3, -Br) lower the pKa of pyridine derivatives by stabilizing the conjugate base. For example:
- 4-(Trifluoromethyl)pyridine : pKa ≈ 1.2 (strongly acidic due to -CF3) .
- 2,6-Bis(bromomethyl)pyridine : pKa < 2.0 (extreme acidity from dual -BrCH2 groups) .
- 4-(Bromomethyl)-3-(trifluoromethyl)pyridine : Estimated pKa ~2.5–3.5, intermediate between the above compounds due to fewer electron-withdrawing groups.
Biological Activity
4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group. This unique substitution pattern significantly influences its chemical reactivity and biological activity. Research into this compound has revealed its potential applications in medicinal chemistry, particularly in targeting specific biological pathways relevant to oncology and infectious diseases.
- Molecular Formula : C7H6BrF3N
- Molecular Weight : 232.03 g/mol
- CAS Number : 1227606-67-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological targets, enzyme inhibition, and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and proteins. The bromomethyl group may facilitate binding to target sites, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
Enzyme Inhibition Studies
Recent studies have explored the compound's role as an enzyme inhibitor. For instance, it has been evaluated for its ability to inhibit certain kinases involved in cancer pathways. The results demonstrated that this compound exhibited moderate inhibitory activity against these kinases, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays indicated that it possesses significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The observed minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to reduce cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, with notable efficacy against multidrug-resistant strains. The study highlighted its potential role in addressing antibiotic resistance .
Data Tables
Q & A
Q. What are the established synthetic routes for 4-(Bromomethyl)-3-(trifluoromethyl)pyridine?
- Methodological Answer : A common approach involves bromination of the methyl group in 3-(trifluoromethyl)pyridine derivatives. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation can selectively target the methyl group adjacent to the trifluoromethyl substituent . Alternative routes include nucleophilic substitution of pre-functionalized pyridine intermediates, such as coupling 3-(trifluoromethyl)pyridine with bromomethylating agents like PBr₃ or HBr in the presence of a Lewis acid catalyst . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet or multiplet near δ 4.5–4.8 ppm, while the pyridine ring protons resonate between δ 7.5–8.5 ppm. The trifluoromethyl (–CF₃) group is identified by a distinct ¹⁹F NMR signal near δ -60 to -65 ppm .
- Mass Spectrometry (MS) : The molecular ion peak [M⁺] is observed at m/z 239 (C₇H₅BrF₃N). Fragmentation patterns often include loss of Br (–79 amu) or CF₃ (–69 amu) groups .
- IR : Stretching vibrations for C–Br (~550–650 cm⁻¹) and C–F (1100–1200 cm⁻¹) confirm functional groups .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization using a mixed solvent system (e.g., dichloromethane/hexane) is preferred due to the compound’s moderate polarity. For impurities with similar polarity, flash chromatography on silica gel with a gradient elution (0–30% ethyl acetate in hexane) achieves >95% purity. Monitoring via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) ensures fraction collection accuracy .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides unambiguous confirmation of the molecular structure, including bond angles and spatial arrangement of substituents. For example, the bromomethyl group’s orientation relative to the pyridine ring and trifluoromethyl group can be precisely mapped. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and refinement protocols (e.g., Hirshfeld surface analysis) validate intermolecular interactions .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Answer : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with arylboronic acids proceeds via oxidative addition of Pd⁰ to the C–Br bond, forming a PdII intermediate. Subsequent transmetalation and reductive elimination yield biaryl derivatives. Steric hindrance from the trifluoromethyl group may slow kinetics, requiring optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) .
Q. How can computational modeling predict regioselectivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict attack trajectories. For SN2 reactions at the bromomethyl carbon, the trifluoromethyl group’s electron-withdrawing effect polarizes the C–Br bond, lowering the activation energy. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction pathways .
Q. What strategies address contradictory spectroscopic data in reaction monitoring?
- Methodological Answer : Discrepancies between NMR and MS data often arise from isotopic impurities or degradation products. Multi-technique validation is critical:
Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?
- Methodological Answer : The –CF₃ group enhances hydrolytic stability due to its strong electron-withdrawing nature, which mitigates nucleophilic attack on the pyridine ring. However, under strongly basic conditions (pH > 12), the bromomethyl group may undergo elimination to form a vinylpyridine derivative. Accelerated stability studies (40°C/75% RH) coupled with HPLC tracking quantify degradation rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
